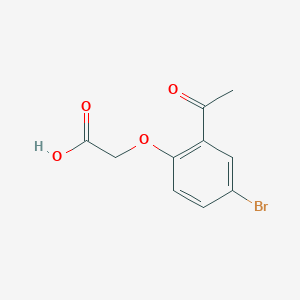

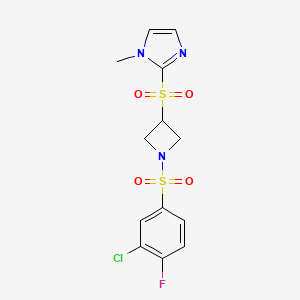

2-(2-Acetyl-4-bromophenoxy)acetic acid

概要

説明

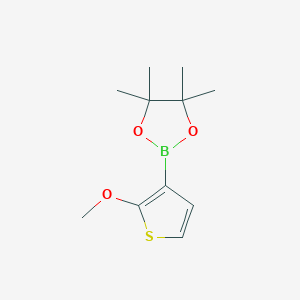

2-(2-Acetyl-4-bromophenoxy)acetic acid (2-ABPA) is an organic compound containing a carboxylic acid group and a bromophenoxy group. It is a white powder that is soluble in water and organic solvents. 2-ABPA has a variety of applications in scientific research, including as a reagent, an inhibitor, and a substrate. This compound is also used in the synthesis of other compounds, such as 4-bromophenoxyacetic acid (4-BPAA).

科学的研究の応用

-

Pharmaceutical Chemistry

- Application : Phenoxy acetamide and its derivatives, which are structurally similar to 2-(2-Acetyl-4-bromophenoxy)acetic acid, have been investigated for their potential as therapeutic candidates .

- Methods : The study involves the synthesis of phenoxy acetamide and its derivatives and the evaluation of their pharmacological activities .

- Results : The review suggests that these compounds could be promising in terms of safety and efficacy to enhance life quality .

-

Microbiology

- Application : Para-Bromophenoxy acetic acid, a compound similar to 2-(2-Acetyl-4-bromophenoxy)acetic acid, has been studied for its antimicrobial activity .

- Methods : The study provides qualitative information about the presence or absence of antimicrobial activity .

- Results : The study offers valuable insights into the potential efficacy of the tested substances against microorganisms .

-

Inorganic Chemistry

- Application : A coordination compound where L is 2-(4-bromophenoxy)acetohydrazide, a compound similar to 2-(2-Acetyl-4-bromophenoxy)acetic acid, was synthesized and studied .

- Methods : The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .

- Results : It was determined that the coordination compound exhibits a polymeric structure .

-

Herbicide and Plant Growth Regulator

- Application : Para-Bromophenoxy acetic acid, a compound similar to 2-(2-Acetyl-4-bromophenoxy)acetic acid, has been used as a herbicide and plant growth regulator .

- Methods : This compound is moderately soluble in water and can dissolve more readily in organic solvents like benzene and alcohol .

- Results : The compound has been used in various applications, including as a herbicide and plant growth regulator .

-

Organic Chemistry

- Application : The acetoxy group, which is present in 2-(2-Acetyl-4-bromophenoxy)acetic acid, is a functional group with the formula −OCOCH3 and the structure −O−C (=O)−CH3 .

- Methods : This group is used in various chemical reactions in organic chemistry .

- Results : The presence of an acetoxy group can influence the properties and reactivity of a molecule .

特性

IUPAC Name |

2-(2-acetyl-4-bromophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKLKLLENLTZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Acetyl-4-bromophenoxy)acetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

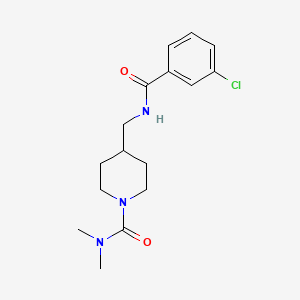

![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)

![5-[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2739873.png)

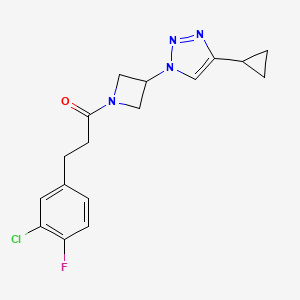

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2739878.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B2739886.png)